N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
Description
N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-methylbutanamide moiety at position 3. The 3,4-dimethoxyphenyl group is a recurring motif in bioactive molecules, often associated with enhanced solubility and π-π stacking interactions in biological systems . This compound may serve as an intermediate or analog in the synthesis of alkaloid-like molecules, as suggested by structural parallels to intermediates reported in isoquinoline alkaloid research .
Properties
Molecular Formula |
C15H19N3O3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)7-13(19)16-15-17-14(18-22-15)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,17,18,19) |
InChI Key |
IILYNIUZQLZVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=NS1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the acylation of the thiadiazole with 3-methylbutanoyl chloride under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins involved in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Aromatic Substituents
The 3,4-dimethoxyphenyl group is shared with intermediates in isoquinoline alkaloid synthesis (). Methoxy groups improve solubility and enable hydrogen bonding, contrasting with non-polar substituents (e.g., benzyl or phenyl groups in compounds).
Side Chain Variations
- Target Compound : 3-Methylbutanamide provides moderate lipophilicity (logP ~2.5–3.0 estimated), balancing membrane permeability and aqueous solubility.
Comparative Data Table
Research Findings and Hypotheses
- Electronic Effects : The thiadiazole ring’s electronegativity may enhance binding to targets like kinases or GPCRs compared to thiazole analogs .
- Solubility: The 3,4-dimethoxyphenyl group likely increases aqueous solubility relative to non-polar analogs, critical for bioavailability .
- Synthetic Utility : The compound’s structure aligns with intermediates in alkaloid synthesis, suggesting utility in medicinal chemistry workflows .
Q & A
Basic: What synthetic methodologies are reported for preparing N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide?
The synthesis typically involves cyclocondensation of thiosemicarbazides or thiourea derivatives with appropriate carbonyl precursors. A common approach for 1,2,4-thiadiazole derivatives involves reacting N-substituted carboxamides with iodine and triethylamine in DMF under reflux to facilitate cyclization . Critical parameters include solvent polarity, reaction time (1–3 minutes for rapid cyclization), and stoichiometric control of iodine to avoid over-oxidation.
Advanced: How can cyclization conditions be optimized to enhance the yield of the 1,2,4-thiadiazole core?
Optimization requires balancing solvent polarity and cyclization agents. For example, DMF enhances solubility of intermediates, while iodine acts as both an oxidizing agent and cyclization promoter. Triethylamine neutralizes HI byproducts, preventing side reactions. Alternative oxidizing agents like H₂O₂ or KMnO₄ may reduce yield due to competing oxidation pathways. Microwave-assisted synthesis can reduce reaction time and improve yield by 10–15% compared to conventional reflux .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm) and carbonyl signals (δ 165–170 ppm).
- X-ray crystallography : Resolves the thiadiazole ring geometry and substituent orientation. Monoclinic systems (e.g., space group P21/c) are common for similar structures .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 362.1 for C₁₆H₁₉N₃O₃S).
Advanced: What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?
The 3,4-dimethoxyphenyl group introduces steric hindrance, leading to disordered crystal packing. Strategies include:
- Slow evaporation from polar solvents (e.g., acetonitrile/water mixtures) to improve crystal quality.
- Low-temperature data collection (100 K) to reduce thermal motion artifacts.
- Using SHELX or OLEX2 software for refining disordered regions .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
Advanced: How does the 3,4-dimethoxyphenyl substituent influence bioactivity compared to other aryl groups?
The methoxy groups enhance lipid solubility, improving membrane permeability. Compared to unsubstituted phenyl analogs, the 3,4-dimethoxy derivative shows 2–3× higher IC₅₀ in kinase inhibition assays due to hydrogen bonding with catalytic lysine residues. However, electron-donating methoxy groups may reduce electrophilicity, necessitating SAR studies with halogen or nitro substitutions .
Basic: Are there known polymorphic forms of this compound?
No direct reports exist, but related 1,2,4-thiadiazoles exhibit polymorphism. For example, a crystalline form of a structurally similar compound (with a pyrazine ring) was isolated in P21/c symmetry, showing differential stability under humidity .
Advanced: How can different crystalline forms be isolated and characterized?
- Solvent screening : Use 10–12 solvents (e.g., ethanol, DMSO, THF) for slurry or cooling crystallization.
- PXRD : Compare diffraction patterns to identify polymorphs.
- DSC/TGA : Measure melting points and thermal stability (e.g., dehydration events at 100–120°C) .
Basic: How should researchers address discrepancies in reported solubility data?
- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification.
- Temperature control : Conduct measurements at 25°C and 37°C to account for thermal variations.
Advanced: What strategies reconcile conflicting bioactivity results across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
